

# Advanced Interpretation of Benzoic-1-<sup>13</sup>C Acid Mass Spectrometry Data

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## Compound of Interest

Compound Name: *Benzoic-1-<sup>13</sup>C acid*

CAS No.: *55320-26-8*

Cat. No.: *B1601281*

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## Executive Summary & Structural Definition

Compound: Benzoic Acid (Carboxyl-

C) Chemical Formula:

Molecular Weight: 123.11 g/mol (approx.)<sup>[1]</sup> Key Application: Metabolic flux analysis (decarboxylation pathways) and quantitative internal standardization.

Critical Nomenclature Note: In commercial and technical literature, "Benzoic-1-

C" typically refers to the carboxyl-labeled isotopologue (

-

C). This distinction is vital because labeling at the ring-1 (ipso) position yields a fundamentally different fragmentation pattern. This guide analyzes the carboxyl-labeled variant (

C at the C=O position).

# Fundamental Mass Spectrometry Characteristics (EI-MS)

The Electron Ionization (EI) mass spectrum of Benzoic-1-

C acid is characterized by a specific shift in the molecular ion and acylium fragment, while the phenyl fragment remains unlabeled. This "Silent Label" effect is the primary diagnostic tool for confirming the label's position.

## Comparative Spectral Profile

Feature	Unlabeled Benzoic Acid (C)	Benzoic-1-C Acid (Carboxyl-C)	Diagnostic Shift (Da)
Molecular Ion (M <sup>+</sup> )	m/z 122	m/z 123	+1 Da
Base Peak (Benzoyl Cation)	m/z 105	m/z 106	+1 Da
Phenyl Cation	m/z 77	m/z 77	0 Da (Label Lost)
Metastable Transitions			Shifted

## Mechanistic Fragmentation Analysis

The interpretation relies on two competing fragmentation pathways:

-cleavage (retention of label) and decarboxylation (loss of label).

### Pathway A: -Cleavage (Formation of Acylium Ion)

Upon electron impact, the molecular ion (M<sup>+</sup>)

(m/z 123) undergoes

-cleavage, losing the hydroxyl radical (OH<sup>•</sup>)

to form

- Mechanism: The radical cation localized on the carbonyl oxygen induces cleavage of the C-OH bond.
- Result: The C label is part of the carbonyl group, so it is retained in the charged fragment.
- Observation: The base peak shifts from 105 (unlabeled) to 106 ( ).

## Pathway B: Inductive Cleavage & Decarboxylation

A secondary high-energy pathway involves the loss of the entire carboxyl group or the subsequent loss of carbon monoxide from the acylium ion.

- Direct Decarboxylation: Loss of (mass 46 due to C).
  - ( ).
- Decarbonylation of Acylium Ion: The 106 ion loses a neutral molecule (mass 29).
  - ( ).
- Observation: In both sub-pathways, the

C atom is ejected in the neutral fragment. Consequently, the resulting phenyl cation appears at

77, identical to the unlabeled standard.

## The "Silent Label" Diagnostic

The presence of

106 combined with

77 is the definitive fingerprint for Carboxyl-

C labeling.

- If the label were on the Ring-1 (IpsO) position: The phenyl cation would retain the label, appearing at

78.

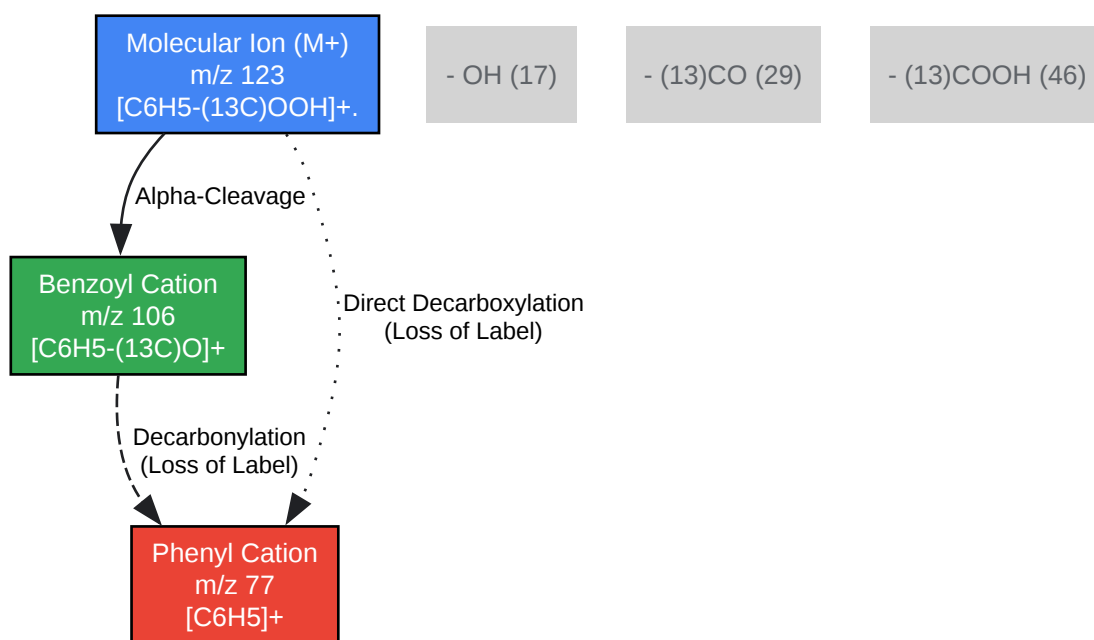
- If the label were on the Ring-2,3,4 positions: The phenyl cation would also appear at

78.

## Visualization of Fragmentation Pathways

The following diagram illustrates the flow of the

C label (marked in red) through the fragmentation tree.



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Caption: Fragmentation tree of Benzoic-1-

C Acid. Green nodes retain the isotope label; Red nodes indicate loss of the label.

## Experimental Protocol (EI-MS)[3][4]

To obtain reproducible data for isotopic purity assessment or metabolic tracing, follow this protocol.

### Sample Preparation[3][5]

- Solvent: Dissolve 1 mg of Benzoic-1-  
C acid in 1 mL of Methanol (HPLC grade).
- Derivatization (Optional but Recommended for GC-MS):
  - Reagent: BSTFA + 1% TMCS.
  - Condition: 60°C for 30 minutes.
  - Note: Derivatization (TMS ester) shifts the molecular ion to

195 (

). The [M-15]

peak will be prominent. This guide focuses on the underivatized free acid (Direct Insertion Probe or inert GC inlet).

## Instrument Parameters (Standard EI)

- Ionization Energy: 70 eV (Standard for library comparison).
- Source Temperature: 230°C.
- Inlet Temperature: 250°C.
- Scan Range:  
40 – 200.
- Threshold: Set low (e.g., 50 counts) to detect minor isotopic impurities (122 or 124).

## Quality Control Check

- Isotopic Purity Calculation:
  - Note: Correct for natural abundance of ring  
C (approx. 6.6% contribution to M+1 in unlabeled, which becomes M+2 here).

## Quantitative Data Summary

The following table summarizes the expected ion clusters for a >99% enriched sample.

m/z Value	Ion Identity	Formula	Relative Abundance (%)	Interpretation
123	Molecular Ion ( )		70-90%	Parent molecule.
124	Isotope Peak ( )		~6.6%	Natural C contribution from the benzene ring.
106	Benzoyl Cation		100% (Base)	Diagnostic fragment. Retains label.
105	Unlabeled Benzoyl		<1%	Indicates presence of unlabeled impurity.
77	Phenyl Cation		60-80%	Label Lost. Indistinguishable from standard.
51	Butadienyl Cation		20-40%	Fragmentation of the phenyl ring.

## References

- NIST Mass Spectrometry Data Center. "Benzoic Acid - Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2] [[Link](#)]
- Doc Brown's Chemistry. "Mass Spectrum of Benzoic Acid: Fragmentation Patterns and Mechanisms." [[Link](#)]
- Scientific Research Publishing. "Determination of Atomic Fraction of Isotope Carbon-13 Directly in Benzoic Acid." Open Journal of Physical Chemistry. [[Link](#)]

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## Sources

- [1. isotope.com \[isotope.com\]](https://isotope.com)
- [2. Benzoic acid \[webbook.nist.gov\]](https://webbook.nist.gov)
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